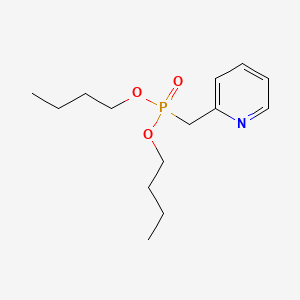![molecular formula C18H11N3 B14332013 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile CAS No. 101341-02-0](/img/structure/B14332013.png)
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring and the cyanophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrrol-1-yl)benzonitrile: This compound is structurally similar but lacks the cyanophenyl group.
4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Another similar compound with methyl substitutions on the pyrrole ring.
Uniqueness
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is unique due to the presence of both the cyanophenyl group and the pyrrole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be achievable with other similar compounds .
Propriétés
Numéro CAS |
101341-02-0 |
|---|---|
Formule moléculaire |
C18H11N3 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
4-[1-(4-cyanophenyl)pyrrol-3-yl]benzonitrile |
InChI |
InChI=1S/C18H11N3/c19-11-14-1-5-16(6-2-14)17-9-10-21(13-17)18-7-3-15(12-20)4-8-18/h1-10,13H |
Clé InChI |
ATTVJCICCUBYQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CN(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)

![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)


![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
